![molecular formula C20H22N6O2S B2589777 5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034345-82-7](/img/structure/B2589777.png)
5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PAK4 Inhibition and Cancer Therapy
This compound has been identified as a potential inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is a protein kinase implicated in various cellular processes, including cell proliferation, migration, and invasion, which are critical in cancer progression. Inhibitors like this compound can suppress these processes, particularly in the A549 cell line , a model for lung cancer research. By inhibiting PAK4, the compound could contribute to the development of new anticancer therapies.
Energetic Materials Development
Compounds related to the triazolopyrimidinone structure have been explored for their use in energetic materials . These materials are crucial for various applications, including explosives, propellants, and pyrotechnics. The structural features of such compounds can lead to high-density materials with excellent thermal stability and detonation performance.
GPCR Ligand and Ion Channel Modulation
The compound has shown moderate activity as a G-protein-coupled receptor (GPCR) ligand and ion channel modulator . These properties are essential for the development of drugs targeting a wide range of physiological processes, from cardiovascular health to neurological disorders.
Mechanism of Action
Future Directions
Compounds with similar structures have been studied for their potential as PAK4 inhibitors, which could have applications in cancer treatment . This suggests that “5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” and related compounds could be of interest in future research in this area.
properties
IUPAC Name |
5-cyclopropyl-2-[4-(2-phenylsulfanylacetyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-17-12-16(14-6-7-14)21-19-22-20(23-26(17)19)25-10-8-24(9-11-25)18(28)13-29-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSGCMBPCUOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)CSC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
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